Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate
Overview
Description
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate is a chemical compound with the CAS Number: 60857-14-9 . It has a molecular weight of 253.3 and its IUPAC name is ethyl [(3,4-dimethoxybenzyl)amino]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)12(7-10)17-3/h5-7,14H,4,8-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Synthesis of Bridged 3-Benzazepine Derivatives
Ethyl 3,4-dimethoxyphenyl(phenyl)acetate has been utilized in the synthesis of bridged 3-benzazepine derivatives, acting as conformationally restricted dopamine analogues. This process involves converting Ethyl 3,4-dimethoxyphenyl(phenyl)acetate into ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-1-phenyl naphthalene-1-carboxylate, which serves as a precursor for the synthesis of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1,4-methano-1H-3-benzazepine and related compounds. This showcases its role in the development of complex molecular structures with potential pharmacological applications (R. Gentles, D. Middlemiss, G. Proctor, A. Sneddon, 1991).
Mechanisms of Csp3-H Functionalization
Research into the Csp(3)-H functionalization of ethyl 2-(methyl(p-tolyl)amino)acetate using DFT methods has provided insights into the chemical reactions and mechanisms that underpin the functionalization process. This theoretical investigation aids in understanding the chemical interactions and potential pathways to generate intermediate radicals, offering a foundation for developing new chemical syntheses and modifications (Da‐Gang Zhou, P. Zhou, Huanwang Jing, 2017).
Development of Anti-inflammatory Compounds
The synthesis of a series of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives from acetyl methyl carbinol, ethyl glycinate, and appropriate acetonitrile has been reported. This process leads to the production of ethyl 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetate, which upon hydrolysis produces the corresponding carboxylic acid. These compounds have been investigated for their potential anti-inflammatory properties, indicating the role of ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate derivatives in medicinal chemistry and the development of new therapeutic agents (J. R. Ross, J. W. Sowell, 1987).
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxyphenyl)methylamino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)12(7-10)17-3/h5-7,14H,4,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPROFFYWOEFCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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